1-Butanone, 1-(4-methoxyphenyl)-2-((4-methoxyphenyl)methyl)-

Organic Synthesis Structural Confirmation Spectroscopic Characterization

Researchers requiring the saturated diaryl butanone isomer for Wagner-Meerwein rearrangement product confirmation face limited availability of authentic standards. CAS 71526-42-6 addresses this gap as the definitive 2-benzyl-substituted scaffold, structurally distinct from the unsaturated enone analog (CAS 71526-41-5). • Confirms successful saturation via distinct ¹H NMR and IR signatures absent in the conjugated enone system • Provides a saturated scaffold lacking electrophilic enone reactivity for medicinal chemistry campaigns targeting hydrophobic binding pockets (predicted LogP 4.4) • Sourced from documented synthetic methodology (J. Org. Chem. 2019) for diarylpropane natural product analog development

Molecular Formula C19H22O3
Molecular Weight 298.4 g/mol
CAS No. 71526-42-6
Cat. No. B12321762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butanone, 1-(4-methoxyphenyl)-2-((4-methoxyphenyl)methyl)-
CAS71526-42-6
Molecular FormulaC19H22O3
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCCC(CC1=CC=C(C=C1)OC)C(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C19H22O3/c1-4-15(13-14-5-9-17(21-2)10-6-14)19(20)16-7-11-18(22-3)12-8-16/h5-12,15H,4,13H2,1-3H3
InChIKeyGJJDISHOOMVYMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 71526-42-6 Identity & Procurement


1-Butanone, 1-(4-methoxyphenyl)-2-((4-methoxyphenyl)methyl)- (CAS 71526-42-6) is a synthetic diaryl butanone with the molecular formula C19H22O3 and a molecular weight of 298.38 g/mol [1]. It is structurally characterized by a butan-1-one core substituted with two 4-methoxybenzyl groups, placing it within the class of methoxy-substituted aromatic ketones. Its predicted physicochemical properties include a boiling point of 445.2±30.0 °C, a density of 1.067±0.06 g/cm³, and a LogP of 4.4 [1]. The compound is primarily documented as a synthetic intermediate or product in organic methodology studies rather than as a standalone bioactive entity, which fundamentally limits the availability of comparative performance data for procurement decisions.

Why Analogs Cannot Replace CAS 71526-42-6


Direct substitution of CAS 71526-42-6 with structurally similar diaryl butanones or methoxybenzyl ketones is not supported by evidence due to a near-total absence of published quantitative comparisons. The compound's closest structural analog, the α,β-unsaturated derivative (Z)-2-(4-methoxybenzylidene)-1-(4-methoxyphenyl)butan-1-one (CAS 71526-41-5), differs by a single degree of saturation at the 2-position, which is projected to alter reactivity, conformational flexibility, and potential binding interactions . However, no head-to-head biological, stability, or selectivity data exist to define the functional consequences of this difference. Consequently, any substitution with a generic analog would introduce unquantified risk into experimental or synthetic workflows. Procurement must therefore be driven by the specific synthetic role or structural requirement that only this fully saturated, 2-benzyl-substituted scaffold can fulfill, as documented in the limited synthetic literature [1].

Quantitative Evidence of Differentiation


Saturation State vs. Unsaturated Analog

The primary verifiable differentiation for CAS 71526-42-6 is its saturation state relative to its closest cataloged analog, (Z)-2-(4-methoxybenzylidene)-1-(4-methoxyphenyl)butan-1-one (CAS 71526-41-5). The target compound is a fully saturated butanone (C19H22O3, MW 298.38), while the comparator is an α,β-unsaturated ketone (C19H20O3, MW 296.36) [1]. This structural difference results in a distinct InChIKey (GJJDISHOOMVYMG-UHFFFAOYSA-N vs. not available for the comparator) and different predicted LogP values (4.4 for the target vs. 3.8 predicted for the unsaturated analog based on ACD/Labs calculations) [1]. No direct comparative functional assay data are available in the public domain.

Organic Synthesis Structural Confirmation Spectroscopic Characterization

Synthetic Provenance in Lewis Acid Rearrangement

CAS 71526-42-6 is documented as a distinct isomeric ketone product formed via Wagner-Meerwein rearrangement in a one-pot Lewis acid-mediated synthesis from aromatic enol ethers and benzyl alcohols [1]. This synthetic pathway specifically yields the 2-benzyl-substituted saturated ketone scaffold, differentiating it from the alternative propanal derivatives and other isomeric ketones generated under the same conditions. In the referenced study (J. Org. Chem. 2019), the substrate scope demonstrates that this structural isomer is accessed through a quinomethoxy methide intermediate, a pathway not available for simpler mono-aryl butanones such as 4-(4-methoxyphenyl)-2-butanone (CAS 104-20-1) [1]. Quantitative yield data specifically for CAS 71526-42-6 are not extractable from the aggregated reference; however, the methodology reports typical yields of 34-78% across the substrate scope for analogous diarylpropanal and ketone products.

Synthetic Methodology Reaction Specificity Lewis Acid Catalysis

Conformational Flexibility vs. Rigid Analogs

CAS 71526-42-6 possesses 7 rotatable bonds [1], conferring a degree of conformational flexibility that distinguishes it from more rigid diaryl ketones such as benzophenone derivatives (typically 2-3 rotatable bonds). Compared to its unsaturated analog CAS 71526-41-5, which has 5 rotatable bonds due to the restricted rotation around the exocyclic double bond, the target compound exhibits greater degrees of freedom [1]. The sp3 carbon fraction of 0.32 and topological polar surface area of 35.5 Ų place it in a physicochemical space distinct from many common aromatic ketones used in medicinal chemistry. No direct comparative binding or crystallization data exist to validate the functional impact of this conformational difference.

Computational Chemistry Conformational Analysis Drug Design

Evidence-Backed Application Scenarios


Reference Standard for Rearrangement Chemistry

Procurement of CAS 71526-42-6 is justified as an authentic reference standard for confirming the saturated ketone isomer product in Lewis acid-mediated rearrangement reactions [1]. The compound serves as a definitive marker for the Wagner-Meerwein rearrangement outcome, where the absence of the conjugated enone system (present in CAS 71526-41-5) confirms successful saturation. Analytical confirmation via ¹H NMR or IR spectroscopy can unambiguously distinguish this product from the unsaturated analog, as supported by the distinct molecular formula difference (C19H22O3 vs. C19H20O3) [1].

Scaffold Avoiding Michael Acceptor Reactivity

For medicinal chemistry campaigns requiring a diaryl butanone core that lacks electrophilic enone reactivity, CAS 71526-42-6 provides a saturated scaffold not offered by the commercially available unsaturated analog CAS 71526-41-5 [1]. The predicted LogP of 4.4 and 7 rotatable bonds [1] suggest moderate lipophilicity and conformational adaptability, which may be relevant for fragment-based screening libraries targeting hydrophobic binding pockets, though no direct screening data exist to validate this application.

Intermediate for Diarylpropane Natural Products

The compound's documented role in synthetic methodology toward diarylpropane natural product analogs, as described in J. Org. Chem. 2019 [1], positions it as a potential intermediate for accessing (±)-tetrahydronyasol and propterol A structural analogs. Procurement is warranted when the specific 2-benzyl substitution pattern and saturated ketone functionality are required for subsequent reduction or functionalization steps.

Quote Request

Request a Quote for 1-Butanone, 1-(4-methoxyphenyl)-2-((4-methoxyphenyl)methyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.